

Application Notes and Protocols: Synthesis of Ethenyl 4-methoxybenzoate

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Compound of Interest

Compound Name: Ethenyl 4-methoxybenzoate

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Abstract

This document provides a detailed protocol for the synthesis of **ethenyl 4-methoxybenzoate** (also known as vinyl 4-methoxybenzoate or vinyl p-anisate) via a palladium-catalyzed transvinylation reaction. The synthesis involves the reaction of 4-methoxybenzoic acid with vinyl acetate, which serves as both a reactant and the vinyl group donor. This method offers an efficient route to the desired vinyl ester, a valuable monomer in polymer synthesis and a versatile building block in organic chemistry. The protocol is based on established procedures for the transvinylation of aromatic carboxylic acids.

Introduction

Ethenyl 4-methoxybenzoate is a functionalized monomer that finds applications in the development of specialty polymers and as an intermediate in the synthesis of pharmaceutical compounds. The introduction of the vinyl group onto 4-methoxybenzoic acid provides a reactive handle for polymerization and other chemical transformations. Transvinylation using vinyl acetate is an attractive method for the synthesis of vinyl esters due to its atom economy and the relatively low cost of vinyl acetate.^[1] The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts demonstrating high efficiency.^{[2][3]} This protocol details a robust laboratory-scale synthesis of **ethenyl 4-methoxybenzoate**.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **ethenyl 4-methoxybenzoate**, adapted from a closely related synthesis of vinyl benzoate.[\[3\]](#)

Parameter	Value	Reference
Reactants		
4-Methoxybenzoic Acid	1.0 molar equivalent	N/A
Vinyl Acetate	11 molar equivalents	[3]
Catalyst		
Palladium on Carbon (5 wt% Pd)	4.0 wt% of total reactants	[3]
Reaction Conditions		
Temperature	80 °C	[3]
Reaction Time	10 hours	[3]
Atmosphere	Inert (e.g., Nitrogen or Argon)	General Practice
Product		
Expected Yield	~85% (by analogy to vinyl benzoate)	[3]
IUPAC Name	Ethenyl 4-methoxybenzoate	[4]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[4]
Molecular Weight	178.18 g/mol	[4]
CAS Number	13351-86-5	[4]

Experimental Protocol

This protocol describes the step-by-step synthesis of **ethenyl 4-methoxybenzoate** from 4-methoxybenzoic acid and vinyl acetate using a palladium on carbon catalyst.

Materials:

- 4-Methoxybenzoic acid
- Vinyl acetate (inhibitor-free)
- Palladium on carbon (5 wt% Pd)
- Anhydrous toluene (or other suitable inert solvent)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)
- Rotary evaporator
- Filtration apparatus

Procedure:

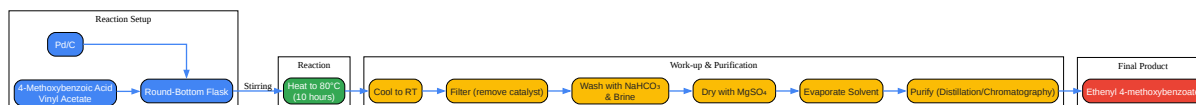
- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq) and the palladium on carbon catalyst (4.0 wt% of the total mass of reactants).
 - Under an inert atmosphere (e.g., nitrogen), add vinyl acetate (11 eq). While the reference protocol for vinyl benzoate does not specify a solvent, an anhydrous solvent like toluene can be used to facilitate stirring and heat transfer if needed.^[3]
- Reaction:

- Stir the mixture at room temperature to ensure homogeneity.
- Heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature for 10 hours.[3] The reaction should be monitored for the consumption of the starting carboxylic acid, for example, by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethyl acetate or dichloromethane to ensure all the product is collected.
 - Transfer the filtrate to a separatory funnel.
 - Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-methoxybenzoic acid and the acetic acid byproduct. Repeat the washing until the aqueous layer is no longer basic.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
 - The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization:

The final product, **ethenyl 4-methoxybenzoate**, should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of **Ethenyl 4-methoxybenzoate**.

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References

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